molecular formula C11H23Cl2N3 B13505781 (2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B13505781
M. Wt: 268.22 g/mol
InChI Key: FGNQKCLHEOKRLS-UHFFFAOYSA-N
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Description

(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C11H22Cl2N3 It is known for its unique structure, which includes a pyrazole ring substituted with methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with an appropriate alkylating agent, such as 2-methylpropyl chloride, in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine
  • (2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Uniqueness

(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its free base or monohydrochloride counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

Molecular Formula

C11H23Cl2N3

Molecular Weight

268.22 g/mol

IUPAC Name

2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride

InChI

InChI=1S/C11H21N3.2ClH/c1-8(2)6-12-7-11-9(3)13-14(5)10(11)4;;/h8,12H,6-7H2,1-5H3;2*1H

InChI Key

FGNQKCLHEOKRLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNCC(C)C.Cl.Cl

Origin of Product

United States

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